molecular formula C17H18N2O B3054332 Biphenyl-4-yl(piperazin-1-yl)methanone CAS No. 5968-73-0

Biphenyl-4-yl(piperazin-1-yl)methanone

Cat. No.: B3054332
CAS No.: 5968-73-0
M. Wt: 266.34 g/mol
InChI Key: NLAJSOUSZYQAGX-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Application : Some derivatives, such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone, show significant corrosion inhibition of mild steel in acidic environments. This could be useful in protecting metals from corrosion in industrial settings (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Anticancer and Antituberculosis Studies

Antimicrobial Activity

  • Application : Various derivatives have shown significant inhibition of bacterial growth, making them potential candidates for antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Tubulin Polymerization Inhibition

  • Application : Some derivatives, such as those derived from tricyclic heterocycles, inhibit tubulin polymerization, showing potential as anticancer agents due to their ability to disrupt cell division (Prinz et al., 2017).

Histamine H3 Receptor Antagonists

  • Application : Derivatives have been identified as high-affinity histamine H3 antagonists, which may have implications in the development of treatments for disorders related to wakefulness (Letavic et al., 2015).

Anti-HIV Activity

  • Application : Certain derivatives selectively inhibit the HIV-2 strain, showing promise as potential treatments for HIV (Ashok et al., 2015).

GPR7 Antagonism

  • Application : Derivatives have been evaluated as antagonists of the G protein-coupled receptor NPBWR1 (GPR7), which could have implications in treating conditions related to this receptor (Romero et al., 2012).

Properties

IUPAC Name

(4-phenylphenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-12-10-18-11-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAJSOUSZYQAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417282
Record name biphenyl-4-yl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5968-73-0
Record name biphenyl-4-yl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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